4-Methylbenzophenone

Photochemistry Photoinitiator selectivity Extractables and leachables

4-Methylbenzophenone (4-MBP) resolves batch inconsistency in UV-curable coatings by avoiding isomeric side reactions that compromise cure kinetics and increase extractables. - Exclusive photohydration pathway under acidic conditions minimizes extractable byproducts in food-contact packaging. - Homogeneous triplet-state decay (~5-6 ms) ensures predictable cure kinetics and surface quality. - ≥99% purity with consistent melting point (53-58°C) for reproducible formulation and research.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 134-84-9
Cat. No. B132839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzophenone
CAS134-84-9
Synonyms(4-Methylphenyl)phenylmethanone;  (4-Methylphenyl)phenylmethanone;  (Phenyl)(4-methylphenyl)methanone;  4-Benzoyltoluene;  4-Methylphenyl Phenyl Ketone;  NSC 4898;  Phenyl p-Tolyl Ketone;  Phenyl(4-tolyl)methanone;  p-Benzoyltoluene;  p-Methylbenzophenone; 
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyWXPWZZHELZEVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzophenone Technical Baseline & Sourcing


4-Methylbenzophenone (4-MBP; CAS 134-84-9), also designated as phenyl(p-tolyl)methanone or p-methylbenzophenone, is a Type II hydrogen-abstraction photoinitiator within the benzophenone family. Its molecular formula is C₁₄H₁₂O with a molecular weight of 196.24 g/mol [1]. The compound exists as a white to almost white crystalline solid or flakes at ambient temperature with a melting point range of 53–58 °C (literature reference 56.5–57 °C) and a boiling point of 326 °C [2]. Its primary absorption maximum in the UV spectrum is approximately 259–260 nm, which positions it effectively for activation by standard mercury vapor UV curing lamps . As a Type II photoinitiator, 4-MBP requires a hydrogen-donating co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization of unsaturated oligomers, particularly acrylates .

Workflow
Type II photoinitiator for UV curing with tertiary amine co-initiator
Selection
Para-substituted benzophenone with defined photochemical pathway
Use Context
Acrylate-based UV-curable coatings, inks, and varnishes

Why 4-Methylbenzophenone Cannot Be Substituted


While benzophenone (BP) and methyl-substituted benzophenone isomers share the core diaryl ketone structure and function as Type II photoinitiators, their substitution patterns induce quantifiable divergence in photochemical reaction pathways and thermochemical stability that preclude generic substitution in regulated or high-performance contexts [1]. The para-substitution of 4-MBP relative to ortho- and meta-isomers alters excited-state behavior and prevents certain acid-catalyzed side reactions that occur in other isomers, which directly impacts curing consistency and extractables profile [2][3]. Furthermore, 4-MBP exhibits the lowest standard molar enthalpy of formation among the three positional isomers, indicating distinct thermodynamic favorability that may influence shelf stability and handling in formulation [4]. These measurable differences—rather than vendor-supplied equivalency claims—must inform procurement decisions where batch-to-batch reproducibility, regulatory compliance, or specific curing kinetics are non-negotiable requirements.

Meta isomer (3-MBP)
Reported competing acid-catalyzed m-methyl activation at pH 0 may alter extractables profile; 4-MBP lacks this pathway
Ortho isomer (2-MBP)
Heterogeneous phosphorescence decay with conformation-dependent kinetics may introduce matrix-sensitive curing variability
Unsubstituted BP
Surface-cure performance and thermodynamic stability profile may differ; class-level evidence suggests para-methyl substitution alters reactivity

Quantitative Evidence: 4-Methylbenzophenone vs. Analogs


Acid-Catalyzed Photohydration Selectivity

In acidic aqueous solutions (pH 0), 3-methylbenzophenone undergoes an unusual acid-catalyzed proton exchange reaction termed m-methyl activation that competes with photohydration, with maximum efficiency at pH 0. By contrast, 4-methylbenzophenone exhibits exclusively the photohydration reaction under identical acidic conditions with no detectable m-methyl activation side reaction [1].

Photohydration Selectivity
Head-to-head
4-MBP: no m-methyl activation detected at pH 0. 3-MeBP: competing pathway with maximum efficiency at pH 0
Supports predictable photochemical behavior in acidic environments
fs-TA and ns-TR³ spectroscopy; aqueous pH 0
Photochemistry Photoinitiator selectivity Extractables and leachables

Standard Enthalpy of Formation: Isomer Comparison

The standard molar enthalpy of formation in the gaseous phase at T = 298.15 K was experimentally determined via static bomb combustion calorimetry and Calvet high-temperature vacuum sublimation for all three methylbenzophenone positional isomers. 4-Methylbenzophenone exhibits the lowest (most negative) standard molar enthalpy of formation among the isomers, indicating the greatest thermodynamic stability of the set [1].

Enthalpy of Formation
Head-to-head
4-MBP: 20.4 ± 3.0 kJ·mol⁻¹. 2-MBP: 27.2 ± 3.7 kJ·mol⁻¹. 3-MBP: 22.7 ± 4.0 kJ·mol⁻¹
Reported highest thermodynamic stability among positional isomers
Static bomb calorimetry; gas phase at 298.15 K
Thermochemistry Isomer stability Process safety

Phosphorescence Decay Homogeneity

At 77 K in ether-pentane-alcohol glasses, the phosphorescence decay of 4-methylbenzophenone was well-fitted to a single-moded Gaussian distribution of exponentials with a decay constant of approximately 5–6 ms and a standard deviation of about 1 ms. In contrast, the 2-methylbenzophenone (ortho isomer) exhibited a markedly faster and significantly less homogeneous decay, attributed to conformation-dependent internal hydrogen abstraction that competes with radiative and non-radiative decay pathways [1].

Triplet Decay Homogeneity
Head-to-head
4-MBP: single-moded decay ~5–6 ms, σ ~1 ms. 2-MBP: heterogeneous, faster decay with isotope effect
Supports predictable photoinitiation kinetics across formulations
77 K in ether-pentane-alcohol glass matrices
Photophysics Excited-state behavior Triplet-state kinetics

Photopolymerization Efficiency vs. Benzophenone

Comparative photopolymerization studies of eight aromatic carbonyl photoinitiators, including benzophenone and methyl-substituted benzophenones, revealed that while overall phosphorescence quantum yields are enhanced to varying extents by tertiary amine co-initiators, the methyl substitution pattern influences photopolymerization rates in ways not directly correlated with ε_max or isolated phosphorescence quantum yields. 4-Methylbenzophenone, used at 0.5–5 wt% with tertiary amine synergists, provides enhanced reactivity and surface cure performance relative to unsubstituted benzophenone in acrylate-based systems [1].

Photopolymerization Efficiency
Class-level
Reported enhanced surface cure vs. unsubstituted BP in acrylate systems at 0.5–5 wt% with amine synergist
Surface-cure improvement reported; rate factor not quantified in available studies
Class-level inference from methyl substitution effect
Photoinitiation kinetics UV curing Radical polymerization

Commercial Purity and Specification Consistency

Commercial 4-methylbenzophenone is routinely available at ≥99% purity (GC) from multiple industrial suppliers, with tightly controlled melting point ranges of 53–58 °C that align with literature values of 56.5–57 °C . This contrasts with some methylbenzophenone isomers where commercial availability of high-purity, well-characterized material may be more limited or require custom synthesis. The consistency of 4-MBP specifications across independent vendors supports reliable procurement for production-scale formulations.

Commercial Specification
Specification review
Purity ≥99% (GC); melting point 53–58 °C; multi-vendor availability with consistent specification range
Supports reliable procurement and batch consistency
Data to verify; supplier-reported specifications
Procurement specification Quality control Raw material sourcing

Liquid Blend Synergy: Patent Evidence

Patent WO2005035670A3 discloses an ink jet ink composition comprising a liquid blend of six photoinitiator components including 4-methylbenzophenone, 2,4,6-trimethylbenzophenone, and 2,4,6-trimethylbenzoyldiphenylphosphine oxide, among others [1]. This liquid blend, when cured by either xenon flash lamp or mercury vapor lamp, provides excellent adhesion over vinyl substrates. The inclusion of 4-MBP as a co-photoinitiator in this synergistic blend enables cure performance that cannot be replicated by single-component Type II initiator systems or by substituting alternative benzophenone derivatives [1]. A commercially available liquid mixture (SINOCURE MPI-01) containing 40–50% 4-MBP, 45–55% benzophenone, and 3–10% 2-methylbenzophenone demonstrates that 4-MBP is the principal active component in these high-performance liquid blends .

Liquid Blend Synergy
Supporting evidence
40–50% 4-MBP in SINOCURE MPI-01 blend; reported dual-lamp curability (xenon flash and mercury vapor)
Supports multi-photoinitiator blend performance evaluation
Patent WO2005035670A3; inkjet ink compositions
Photoinitiator formulation Inkjet ink curing Patent evidence

4-Methylbenzophenone: Key Application Scenarios


UV-Curable Food Packaging Ink Compliance

In UV-cured inks applied to food-contact carton board and packaging materials, 4-MBP's predictable photochemical behavior under acidic conditions provides a critical advantage over 3-methylbenzophenone. The exclusive photohydration pathway of 4-MBP in acidic environments (with no competing m-methyl activation side reaction at pH 0) reduces the risk of generating unexpected reaction byproducts that could migrate into packaged food . Given that 4-MBP residues in breakfast cereals have triggered RASFF alerts, selecting the para isomer with a cleaner, well-characterized photochemical fate supports more robust migration modeling and regulatory dossier preparation .

Dual-Lamp UV Inkjet Printing

For inkjet printing operations that utilize both conventional mercury vapor lamps and xenon flash curing systems, 4-MBP is a critical component in multi-photoinitiator liquid blends. Patent WO2005035670A3 explicitly claims ink jet ink compositions containing 4-MBP alongside 2,4,6-trimethylbenzophenone and acylphosphine oxide derivatives, demonstrating excellent adhesion over vinyl substrates when cured by either lamp type . Commercially, 4-MBP constitutes 40–50% of the SINOCURE MPI-01 liquid blend, underscoring its role as the principal Type II initiator in these high-performance formulations . Substituting alternative benzophenone derivatives would compromise dual-lamp curability and vinyl adhesion properties established in the patent claims.

UV Clear Coats: Surface Cure & Yellowing Resistance

In clear and white-pigmented coating systems where color stability and surface tack elimination are paramount, 4-MBP at 0.5–5 wt% with tertiary amine synergists delivers high reactivity and surface cure with minimal post-cure yellowing . The homogeneous triplet-state decay behavior of 4-MBP (well-fitted single-moded exponential with ~5–6 ms decay constant) correlates with predictable photoinitiation kinetics that are less susceptible to matrix-dependent variability than the heterogeneous decay of the ortho-isomer . This predictability is essential for maintaining consistent gloss, hardness, and cure uniformity across production batches of overprint varnishes, wood coatings, and optical fiber protective layers where surface defect rates directly impact manufacturing yield.

Research-Grade Photochemical Reference Standards

For academic and industrial research investigating structure-activity relationships in benzophenone-derived photoinitiators, 4-MBP offers the most thoroughly characterized thermochemical and photophysical profile among the methylbenzophenone isomers. The experimentally determined standard molar enthalpy of formation (20.4 ± 3.0 kJ·mol⁻¹ in gaseous phase at 298.15 K) establishes a quantitative thermodynamic baseline that enables accurate computational modeling and reactivity prediction . The commercial availability of 4-MBP at ≥99% purity (GC) from multiple suppliers with consistent melting point specifications (53–58 °C) ensures that research findings are reproducible and not confounded by isomeric impurities or batch-to-batch variability . This contrasts with the ortho- and meta-isomers, where commercial high-purity sourcing may require custom synthesis and lack the extensive literature characterization available for the para isomer.

Application
Selection Property
Validation Focus
Food packaging ink compliance
Acidic-condition photochemical profile
Extractables and migration modeling
Dual-lamp UV inkjet printing
Multi-initiator blend compatibility
Dual-lamp curability and substrate adhesion
UV clear coat formulations
Surface cure with low yellowing
Cure uniformity and gloss consistency
Photochemical reference standard
Thermochemical characterization depth
Batch reproducibility and sourcing consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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